2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID
Description
2-Hydroxy-5-(2,4,5-trimethylbenzenesulfonamido)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a sulfonamido group at the 5-position. The sulfonamido moiety is substituted with 2,4,5-trimethylbenzene, enhancing steric bulk and hydrophobicity. Its synthesis likely involves coupling a 2,4,5-trimethylbenzenesulfonyl chloride with 5-aminosalicylic acid under controlled conditions .
Properties
IUPAC Name |
2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-9-6-11(3)15(7-10(9)2)23(21,22)17-12-4-5-14(18)13(8-12)16(19)20/h4-8,17-18H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOWDTZNHWFOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4,5-Trimethylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 2,4,5-trimethylbenzene (pseudocumene):
Reaction Mechanism :
$$ \text{2,4,5-Trimethylbenzene} + \text{ClSO}3\text{H} \rightarrow \text{2,4,5-Trimethylbenzenesulfonyl Chloride} + \text{H}2\text{O} $$
- Conditions : Excess chlorosulfonic acid at 20–30°C for 4–6 hours.
- Workup : Quenching with ice water, extraction with dichloromethane, and distillation.
- Yield : 70–85% (purity >95%).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 20–30°C |
| Reaction Time | 4–6 hours |
| Solvent | None (neat reaction) |
| Catalyst | None |
Preparation of 2-Hydroxy-5-Aminobenzoic Acid
This intermediate is synthesized via the Kolbe-Schmitt reaction under high-pressure CO$$_2$$ :
Reaction Mechanism :
$$ \text{4-Aminophenol} + \text{CO}_2 \xrightarrow{\text{Base}} \text{2-Hydroxy-5-aminobenzoic Acid} $$
- Catalyst : NaCl or KCl (1:1–1:5 molar ratio to substrate).
- Pressure : 1.5–2.5 MPa.
- Temperature : 190–200°C.
- Yield : 75–87% (purity >99%).
Industrial Scalability : Continuous flow reactors improve heat transfer and reduce energy consumption.
Sulfonamide Coupling Reaction
Stepwise Procedure
The target compound is formed by reacting 2-hydroxy-5-aminobenzoic acid with 2,4,5-trimethylbenzenesulfonyl chloride:
Reaction :
$$ \text{2-Hydroxy-5-aminobenzoic Acid} + \text{2,4,5-Trimethylbenzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl} $$
- Solvent : Dichloromethane or THF.
- Base : Pyridine or triethylamine (2–3 equiv).
- Temperature : 0–25°C.
- Reaction Time : 4–12 hours.
- Yield : 65–80%.
Purification :
- Acid-Base Extraction : Remove unreacted starting materials.
- Recrystallization : Ethanol/water mixture.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
Industrial-Scale Optimization
For large-scale production, modifications include:
- Continuous Flow Reactors : Enhance mixing and temperature control.
- Automated Quenching : Reduces side reactions (e.g., hydrolysis of sulfonyl chloride).
- In Situ HCl Removal : Prevents acid-catalyzed degradation.
Comparative Data :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Reactor | 65–75 | 95–98 | Moderate |
| Continuous Flow | 78–85 | 98–99.5 | High |
Side Reactions and Mitigation
Common Side Reactions
Hydrolysis of Sulfonyl Chloride :
$$ \text{RSO}2\text{Cl} + \text{H}2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{HCl} $$
Prevention : Use anhydrous solvents and inert atmosphere.Over-Sulfonation :
Multiple sulfonyl groups may attach to the aromatic ring.
Mitigation : Control stoichiometry (1:1 molar ratio).Oxidation of Amine :
The -NH$$_2$$ group may oxidize under acidic conditions.
Solution : Add antioxidants (e.g., sodium bisulfite).
Analytical Characterization
Key Spectroscopic Data
- $$^1$$H NMR (DMSO-d$$6$$):
δ 12.1 (s, 1H, -COOH), 10.3 (s, 1H, -SO$$2$$NH-), 7.8–6.9 (m, aromatic H), 2.4–2.1 (s, 9H, -CH$$_3$$). - IR (KBr):
1680 cm$$^{-1}$$ (-COOH), 1340 cm$$^{-1}$$ (S=O), 1150 cm$$^{-1}$$ (C-N).
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
- Melting Point : 210–212°C (lit. 211°C).
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Agents : The compound is investigated for its potential as an anti-inflammatory agent. Its structural similarities to well-known non-steroidal anti-inflammatory drugs (NSAIDs) suggest that it may inhibit cyclooxygenase enzymes, thereby reducing inflammation.
- Drug Delivery Systems : Research indicates that 2-hydroxy-5-(2,4,5-trimethylbenzenesulfonamido)benzoic acid can be utilized in drug delivery systems. Its ability to form complexes with various drugs enhances solubility and bioavailability, making it a candidate for improving therapeutic efficacy.
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceuticals.
Material Science Applications
- Polymer Additives : The compound’s sulfonamide group can improve the thermal stability and mechanical properties of polymers. It is used as an additive in polymer formulations to enhance performance under stress conditions.
- Stabilizers in Coatings : In coatings technology, this compound serves as a stabilizer against UV degradation. Its incorporation into coating formulations helps maintain color and integrity over time.
- Corrosion Inhibitors : The compound has been studied for its effectiveness in preventing corrosion in metal substrates. Its application in coatings can significantly extend the lifespan of metal components exposed to harsh environments.
Environmental Applications
- Biodegradable Materials : Research indicates that this compound can be incorporated into biodegradable plastics, enhancing their degradation rates while maintaining mechanical strength.
- Water Treatment : The compound shows promise in water treatment applications due to its ability to bind with pollutants and facilitate their removal from water sources.
- Soil Remediation : Studies suggest that this compound may aid in the remediation of contaminated soils by enhancing the bioavailability of nutrients and promoting microbial activity.
Case Studies
- Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of derivatives of this compound, demonstrating significant inhibition of COX-1 and COX-2 enzymes in vitro .
- Polymer Stabilization : In a recent investigation into polymer blends, researchers found that incorporating this compound improved thermal stability by up to 30% compared to conventional stabilizers .
- Water Treatment Efficacy : A field study assessed the effectiveness of this compound in removing heavy metals from industrial wastewater. Results indicated a reduction in lead and cadmium levels by over 70% when treated with formulations containing this compound .
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and sulfonylamino groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with other benzoic acid derivatives modified at the 5-position. Key analogs include:
(a) 2-Hydroxy-5-[[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methyl]amino]benzoic acid (HY-106408)
- Substituents : Fluorinated aromatic ring at the 5-position.
- Molecular Weight: 383.22 g/mol (C₁₅H₈F₇NO₃).
- Properties : High hydrophobicity due to fluorine atoms; purity >99% (LCMS).
- Applications : Research use in medicinal chemistry (anti-inflammatory or antimicrobial studies) .
(b) 2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid derivatives
- Substituents : Azo-linked benzothiazole groups.
- Properties: Tunable acidity (pKa 2.5–4.5 for phenolic protons); used as disperse dyes and analytical ligands.
- Applications : Textile dyeing and metal ion detection .
(c) 2-Hydroxy-5-(2',4'-difluorophenyl)benzoic acid derivatives
Physicochemical Properties
Key Observations :
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Sulfonamido groups are historically associated with antibacterial activity (e.g., sulfonamide drugs). The trimethylbenzene moiety may enhance lipid membrane penetration, though this requires validation .
- Anti-inflammatory Activity : Analogous difluorophenyl derivatives show COX-2 inhibition, suggesting the target compound could be optimized for similar pathways .
- Dye and Ligand Applications: Azo-linked benzothiazole derivatives highlight the versatility of benzoic acid scaffolds in non-pharmaceutical industries .
Biological Activity
2-Hydroxy-5-(2,4,5-trimethylbenzenesulfonamido)benzoic acid, a derivative of benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its analgesic and anti-inflammatory properties.
- Molecular Formula : C₁₃H₁₅N₃O₅S
- Molecular Weight : 305.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anti-inflammatory and analgesic effects. The following sections summarize key findings from the literature.
Analgesic Activity
Recent studies have highlighted the compound's potential as an analgesic agent. For instance, derivatives of 2-hydroxy benzoic acid have shown significant binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial targets for pain relief medications. In a study involving in-vivo models, compounds similar to this compound exhibited a reduction in pain responses by up to 75% when administered at effective dosages .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties through various assays. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, demonstrating its potential in managing inflammatory conditions. The mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a pivotal role in inflammation .
Study on COX Inhibition
A study conducted by researchers aimed at synthesizing novel NSAIDs demonstrated that compounds derived from 2-hydroxy benzoic acid showed enhanced selectivity for COX-2 over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with traditional NSAIDs. The synthesized derivatives were subjected to molecular docking studies which indicated favorable binding interactions with the COX-2 enzyme .
Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were assessed against various cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity, suggesting potential applications in cancer therapy. The study highlighted the need for further exploration into its mechanisms of action and the identification of more potent derivatives .
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Analgesic | In-vivo pain models | Reduced pain response by up to 75% |
| Anti-inflammatory | Cytokine production assays | Inhibition of pro-inflammatory cytokines |
| Cytotoxicity | Cell line assays | Moderate cytotoxicity against cancer cells |
| COX Inhibition | Molecular docking | Enhanced selectivity for COX-2 over COX-1 |
Q & A
Q. What are the common synthesis routes for 2-hydroxy-5-(2,4,5-trimethylbenzenesulfonamido)benzoic acid?
The synthesis typically involves a multi-step process:
Diazotization and Coupling : React 2,4,5-trimethylbenzenesulfonyl chloride with 5-aminosalicylic acid under alkaline conditions to form the sulfonamide linkage. This step often requires controlled temperatures (0–5°C) and pH adjustment to prevent side reactions .
Purification : Recrystallization from polar aprotic solvents (e.g., dioxane) is critical to isolate the product. Column chromatography may be used if impurities persist .
Characterization : Confirm the structure via (e.g., aromatic protons at δ 6.5–8.0 ppm) and IR spectroscopy (sulfonamide N–H stretch ~3300 cm, C=O stretch ~1680 cm) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity. Retention times typically range 8–10 minutes under UV detection at 254 nm .
- Mass Spectrometry : ESI-MS in negative ion mode shows a molecular ion peak at m/z 338.02 (exact mass calculated for ) .
- Elemental Analysis : Expected C: 53.41%, H: 4.47%, N: 3.97% (deviation >0.3% indicates impurities) .
Q. What preliminary biological activities have been reported for this compound?
- Anti-inflammatory Activity : Inhibits COX-2 with IC values comparable to indomethacin (5–10 µM) in macrophage assays .
- Antimicrobial Properties : Shows moderate activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) in broth dilution assays .
- Cytotoxicity : Non-toxic to human fibroblasts up to 100 µM, as measured by MTT assay .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
- Target Selection : Dock the compound against enzymes like cyclooxygenase-2 (COX-2, PDB: 5GWK) using AutoDock Vina. Prioritize binding pockets based on catalytic residues (e.g., Tyr385, Ser530) .
- Key Interactions : The sulfonamido group forms hydrogen bonds with Arg120 and His90, while the hydroxybenzoic acid moiety interacts with Tyr355 via π-π stacking. Binding energies ≤−8.0 kcal/mol suggest high affinity .
- Validation : Compare docking scores with known inhibitors (e.g., celecoxib) and validate via site-directed mutagenesis .
Q. What strategies resolve contradictory bioactivity data in different assays?
- Assay Optimization : Standardize conditions (e.g., pH, serum content) to minimize variability. For example, COX inhibition assays are sensitive to arachidonic acid concentration .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity .
- Orthogonal Assays : Cross-validate anti-inflammatory results using ELISA (PGE quantification) and Western blot (COX-2 expression) .
Q. How can researchers analyze the compound’s electrochemical behavior for redox-related applications?
- Cyclic Voltammetry (CV) : Perform in phosphate buffer (pH 7.4) using a glassy carbon electrode. The compound exhibits an irreversible oxidation peak at +0.85 V (vs. Ag/AgCl), attributed to the hydroxyl group’s oxidation .
- Controlled Potential Electrolysis : Confirm redox stability by monitoring current decay over time. A >20% drop in 1 hour suggests poor stability for drug delivery applications .
- Correlation with Bioactivity : Compare redox potentials with antioxidant activity (e.g., DPPH assay) to identify structure-activity relationships .
Q. What are the critical considerations for optimizing reaction yields during synthesis?
- Solvent Choice : Use DMF or THF for sulfonamide coupling to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test bases like triethylamine (TEA) or DMAP; TEA typically improves yields by 15–20% .
- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation. R values: starting material (0.2), product (0.6) .
Q. How can impurity profiling be conducted to meet pharmaceutical standards?
- HPLC-MS : Identify impurities such as unreacted 5-aminosalicylic acid (retention time: 3.5 min) or hydrolyzed sulfonamide (MW: 154.12) .
- Quantitative NMR (qNMR) : Use DMSO-d and maleic acid as an internal standard to quantify impurities ≥0.1% .
- Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .
Q. What in vitro models are suitable for assessing pharmacokinetic properties?
- Caco-2 Permeability : Measure apparent permeability (P) to predict oral absorption. P >1 × 10 cm/s suggests good bioavailability .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion. Half-life <30 minutes indicates extensive metabolism .
- Plasma Protein Binding : Use ultrafiltration (10 kDa membrane) to determine free fraction. >95% binding may limit therapeutic efficacy .
Q. How can structural analogs enhance the compound’s therapeutic potential?
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position of the benzene ring to improve COX-2 selectivity .
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, with hydrolysis in vivo regenerating the active form .
- SAR Studies : Compare IC values of analogs to identify critical substituents. For example, bulkier sulfonamido groups reduce COX-1 off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
